Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate
Description
Properties
IUPAC Name |
methyl 3-[2-(4-fluorophenyl)ethylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2/c1-10(9-13(16)17-2)15-8-7-11-3-5-12(14)6-4-11/h3-6,10,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXDBWMXNIJZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate typically involves the esterification of 3-{[2-(4-fluorophenyl)ethyl]amino}butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-{[2-(4-fluorophenyl)ethyl]amino}butanoic acid.
Reduction: Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmacological Potential
Research indicates that methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate may exhibit significant biological activities:
- Enzyme Inhibition : Preliminary studies suggest that the compound interacts with specific enzymes, potentially modulating their activity through π-π interactions with aromatic residues in proteins. This interaction could lead to anti-inflammatory or analgesic effects.
- Receptor Binding : The compound's ability to bind to various receptors is under investigation, which may have implications for drug development targeting pain relief or inflammation management.
Case Studies
Several studies have highlighted the compound's potential in various therapeutic contexts:
- Anti-inflammatory Activity : Research has shown that similar compounds with fluorinated groups can exhibit enhanced anti-inflammatory properties, suggesting a potential pathway for this compound in treating inflammatory diseases.
- Antiproliferative Effects : Analogous fluorinated compounds have demonstrated antiproliferative activity against cancer cells, indicating that this compound may offer similar benefits in cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group may undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The table below compares Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate with three analogs from the evidence:
*Estimated based on molecular formula.
Key Observations:
Substituent Effects: The 4-fluorophenyl group in the target compound enhances electronegativity and lipophilicity compared to the 4-methoxyphenyl analog (CAS 1154388-10-9). This difference may influence receptor binding in biological systems or solubility in organic solvents .
Functional Group Variations: The ketone group in Ethyl 4-(4-fluorophenyl)-3-oxobutanoate introduces reactivity for further derivatization (e.g., nucleophilic additions), whereas the amine in the target compound enables acid-base interactions or salt formation .
Synthetic Utility :
Spectral and Physicochemical Data
While direct data for this compound is unavailable, inferences can be drawn from analogs:
Biological Activity
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate, a compound of interest in medicinal chemistry, has been investigated for its biological activity, particularly in the context of enzyme interactions, receptor binding, and potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains an ester group, an amine group, and a fluorinated aromatic ring.
- Molecular Formula : C14H18FNO2
- Molecular Weight : 251.30 g/mol
The biological activity of this compound primarily arises from its interaction with various biological targets:
- Enzyme Modulation : The compound can modulate enzyme activity through binding interactions. Specifically, the fluorophenyl group engages in π-π interactions with aromatic residues in proteins, which can affect enzyme kinetics and substrate affinity.
- Receptor Binding : It is hypothesized that the compound may bind to specific receptors, leading to various physiological effects. The ester group may undergo hydrolysis to release the active acid form, enhancing its biological effects.
Antiproliferative Effects
Research has demonstrated that similar compounds with fluorinated groups exhibit significant antiproliferative activity against cancer cells. For instance, studies on fluorinated benzothiazoles have shown their ability to inhibit cancer cell growth without exhibiting a biphasic dose-response relationship, suggesting a promising avenue for further investigation into this compound's potential as an anticancer agent .
Enzyme Inhibition
Inhibitory effects on lysosomal phospholipase A2 (LPLA2) have been noted in related compounds. This inhibition correlates with drug-induced phospholipidosis and suggests that similar mechanisms may be applicable to this compound, potentially leading to adverse effects or therapeutic benefits depending on the context of its use .
Case Studies
- Cell Viability Assays : In vitro studies involving cell lines treated with this compound have indicated alterations in cell viability and proliferation rates. These studies are crucial for understanding the compound's potential therapeutic window and toxicity profile.
- Drug Interaction Studies : Investigations into drug-drug interactions (DDIs) have highlighted how this compound may modulate the activity of P-glycoprotein (P-gp), a key player in drug transport across cellular membranes. Such interactions could influence the pharmacokinetics of co-administered drugs .
Research Findings Summary
| Study Aspect | Findings |
|---|---|
| Antiproliferative Activity | Significant effects observed in cancer cell lines; further investigation warranted. |
| Enzyme Inhibition | Potential inhibition of LPLA2 linked to phospholipidosis; mechanism requires exploration. |
| Receptor Interactions | Possible binding to specific receptors affecting physiological responses. |
| Drug Interactions | Modulation of P-gp activity impacting drug absorption and efficacy. |
Q & A
Q. What are the optimal synthetic routes for Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Amine Alkylation : React 3-aminobutanoic acid methyl ester with 2-(4-fluorophenyl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorophenyl ethyl group.
Esterification : If starting from the carboxylic acid, use methanol and catalytic H₂SO₄ for esterification.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Key Optimization Parameters :
- Temperature : 60–80°C for alkylation to balance reaction rate and byproduct formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to amine minimizes unreacted starting material.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Confirm the presence of the fluorophenyl group (δ 7.1–7.3 ppm, aromatic protons) and methyl ester (δ 3.6–3.7 ppm).
- ¹³C NMR : Identify the ester carbonyl (δ ~170 ppm) and quaternary carbons adjacent to fluorine.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Data Interpretation Tip : Fluorine’s electron-withdrawing effect splits aromatic proton signals, distinguishing it from non-fluorinated analogs .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
Methodological Answer:
- Lipophilicity (LogP) : Fluorine increases LogP by ~0.5 units compared to phenyl analogs, enhancing membrane permeability (measured via shake-flask method) .
- Metabolic Stability : In vitro liver microsome assays (human/rat) show reduced oxidative metabolism due to fluorine’s electronegativity, prolonging half-life (t₁/₂ > 2 hrs vs. <1 hr for non-fluorinated analogs).
- Solubility : Aqueous solubility decreases (≤1 mg/mL in PBS pH 7.4), necessitating formulation with cyclodextrins or surfactants .
Contradiction Note : Some studies report conflicting solubility data due to variations in crystallinity—amorphous forms (via spray drying) improve solubility by 3–5× .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., IC₅₀ determination using ATP-based viability assays vs. MTT).
- Purity Thresholds : Impurities >2% (e.g., unreacted amine) skew activity; validate purity via orthogonal methods (HPLC, DSC) .
- Cell Line Differences : Test across multiple lines (e.g., HEK293 vs. HeLa) to account for receptor expression variability.
Case Study : A 2023 study attributed inconsistent antimicrobial activity to residual DMSO in stock solutions; switching to aqueous-β-cyclodextrin formulations reduced variability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target binding?
Methodological Answer:
- Backbone Modifications : Replace the butanoate ester with a tert-butyl group (e.g., as in ’s C12H23NO4 analogs) to enhance metabolic stability.
- Amino Group Substitution : Compare primary vs. secondary amines (e.g., methyl 3-[(1-phenylethyl)amino]butanoate in ) to assess steric effects on receptor docking.
- Fluorine Positioning : Synthesize 2-fluorophenyl and 3-fluorophenyl analogs (see ) to map electronic effects on binding affinity.
Computational Tools : Molecular dynamics simulations (AMBER/CHARMM) predict binding poses to adenosine receptors, guiding synthetic priorities .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use preparative chiral HPLC (Chiralpak AD-H column) to separate enantiomers; optical rotation ([α]D²⁵) must match literature values (±2°) .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for enantioselective alkylation, achieving >90% ee (reported for similar amines in ).
- Process Monitoring : In-line FTIR tracks reaction progress to minimize racemization during prolonged heating.
Scale-Up Pitfall : Aggressive solvent removal can induce crystallization of undesired enantiomers; controlled evaporation (≤40°C) preserves ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
